molecular formula C25H29N5O3 B12345809 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B12345809
M. Wt: 447.5 g/mol
InChI Key: QVDDADUULMPHAT-UHFFFAOYSA-N
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Description

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety and a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the construction of the purine-imidazole core. Key steps may include alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Advanced techniques, such as microwave-assisted synthesis and green chemistry principles, may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione: shares structural similarities with other purine derivatives, such as caffeine and theobromine.

    Naphthalene derivatives: Compounds like naphthalene-1,2-diol and 1-naphthylamine also share the naphthalene moiety.

Uniqueness

The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H29N5O3/c1-16-17(2)30-21-22(26-24(30)28(16)13-8-14-33-4)27(3)25(32)29(23(21)31)15-19-11-7-10-18-9-5-6-12-20(18)19/h5-7,9-12,21-22H,8,13-15H2,1-4H3

InChI Key

QVDDADUULMPHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C

Origin of Product

United States

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